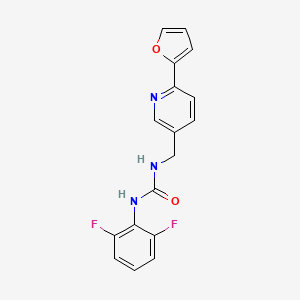

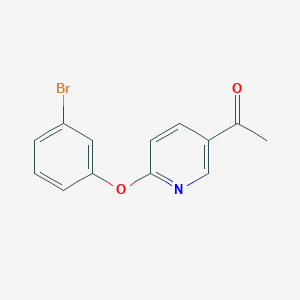

![molecular formula C22H17NO2 B2814225 6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-11-0](/img/structure/B2814225.png)

6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “6-(2,5-Dimethylphenyl)benzodbenzazepine-5,7-dione”, there are general methods for synthesizing similar compounds. For instance, 5H-Dibenz[b,f]azepine, a tricyclic amine with a seven-membered ring, is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs . It can be used to prepare pharmacologically important dibenzoazepine-pyridazine derivatives .Applications De Recherche Scientifique

Antitumor Activity

6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione and related compounds have been studied for their potential antitumor activities. Some derivatives of this compound exhibit in vitro antitumor activity, indicating their potential for further development as cancer therapeutics. For example, Kunick (1999) discussed entities within this series possessing in vitro antitumor activity, highlighting their relevance in potential cancer treatment (Kunick, 1999).

Inhibition Performance in Corrosion Protection

This compound has been evaluated for its performance in corrosion inhibition. Chafiq et al. (2020) studied its derivatives for mild steel protection in acidic environments. They found that these compounds are effective inhibitors in such conditions, with their adsorption on metal surfaces being a mix of physical and chemical processes (Chafiq et al., 2020).

Synthesis and Structural Analysis

Research has also focused on synthesizing and analyzing the structure of similar compounds. For example, Kohara et al. (2002) worked on synthesizing derivatives like thieno[3,2-c][1]benzazepine and provided structural insights (Kohara et al., 2002).

Potential Antiproliferative Agents

Compounds related to 6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione have been synthesized with the aim of discovering new antiproliferative agents. Kohfeld et al. (2007) reported the synthesis of related compounds and tested them against a panel of human cancer cell lines, revealing their potential as antiproliferative agents (Kohfeld et al., 2007).

Photodimerization Studies

Research into the photodimerization of compounds structurally similar to 6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione has been conducted. Puar and Vogt (1978) discussed the photochemical dimerization of 2 H -2-benzazepine-1,3-diones, which are structurally related, providing insights into their potential chemical behavior under specific conditions (Puar & Vogt, 1978).

Antimicrobial and Anti-Inflammatory Properties

Some derivatives of this compound have been explored for their antimicrobial and anti-inflammatory properties. Kendre et al. (2015) synthesized a series of derivatives and evaluated them for their potential in these areas (Kendre et al., 2015).

Asymmetric Synthesis Applications

The compound and its derivatives have been used in asymmetric synthesis research. Mukaiyama et al. (1978) explored the use of similar oxazepine derivatives in the synthesis of highly optically active β-substituted alkanoic acids (Mukaiyama et al., 1978).

Propriétés

IUPAC Name |

6-(2,5-dimethylphenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO2/c1-14-11-12-15(2)20(13-14)23-21(24)18-9-5-3-7-16(18)17-8-4-6-10-19(17)22(23)25/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYHDXOMZVHAGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B2814143.png)

![3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2814148.png)

![N'-(2-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2814157.png)

![methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2814160.png)

![methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate](/img/structure/B2814162.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2814163.png)

![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)